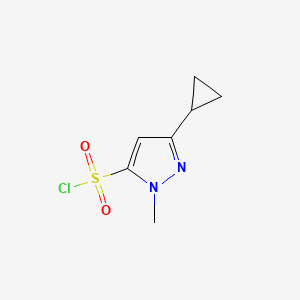

3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBBQZPWQWAPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-cyclopropyl-1-methyl-1H-pyrazole+chlorosulfonic acid→3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

Major Products:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-Methyl-1H-pyrazole-3-sulfonyl chloride

- Structure : Methyl at position 1, sulfonyl chloride at position 3.

- Key Differences : The sulfonyl chloride group at position 3 (vs. position 5 in the target compound) alters electronic distribution and steric accessibility. The absence of a cyclopropyl group reduces steric hindrance.

- Physical Properties : Melting point = 36–39°C, molecular weight = 180.61 g/mol .

- Applications : Used as a reagent for introducing sulfonamide groups in synthetic pathways.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Trifluoromethyl at position 3, chlorophenylsulfanyl at position 4.

- Key Differences : The trifluoromethyl group (electron-withdrawing) enhances stability and lipophilicity compared to the cyclopropyl group. The sulfanyl group at position 5 is less reactive than sulfonyl chloride, limiting its utility in nucleophilic substitutions .

3-Chloro-1-phenyl-1H-pyrazol-5-ol

- Structure : Chloro at position 3, phenyl at position 1, hydroxyl at position 5.

- Key Differences: The hydroxyl group at position 5 offers hydrogen-bonding capability but lacks the electrophilic reactivity of sulfonyl chloride.

Physicochemical Properties

- Insights: Sulfonyl chloride-containing compounds exhibit higher molecular weights due to the sulfur and chlorine content. The cyclopropyl group in the target compound likely increases its melting point compared to non-sterically hindered analogs (e.g., 1-methyl-3-sulfonyl chloride) .

Biological Activity

3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C₇H₉ClN₂O₂S and a molecular weight of approximately 202.67 g/mol, this compound features a unique pyrazole ring structure that contributes to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound is characterized by:

- A pyrazole ring at the core.

- A cyclopropyl group at the third position.

- A sulfonyl chloride group at the fifth position.

This arrangement is significant for its chemical reactivity and interactions with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. Preliminary studies suggest that it may interact with specific enzymes involved in inflammatory pathways, potentially modulating biological processes related to inflammation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, pyrazoles with sulfonamide moieties have shown significant antibacterial and antifungal activities against various pathogens, including Candida albicans and Saccharomyces cerevisiae . The presence of the sulfonyl group is believed to enhance these effects through synergistic interactions.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro, particularly by targeting specific protein kinases such as CK2, which is often overexpressed in many cancers . The structural characteristics of this compound may contribute to its effectiveness in disrupting cancer cell proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it interacts with target proteins through specific binding sites, influencing their activity . The unique cyclopropyl group may play a critical role in enhancing binding affinity and selectivity towards these targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | Cyclopropyl group at position four | Different positioning affects reactivity |

| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | Lacks cyclopropyl substituent | Simpler structure may limit biological activity |

| 3-Isopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | Isopropyl instead of cyclopropyl | Variations in sterics may influence binding |

This table illustrates how variations in substituents can significantly affect the biological activity and chemical reactivity of pyrazole derivatives.

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives similar to this compound:

- Antimicrobial Screening : In vitro tests demonstrated that certain pyrazoles exhibited antimicrobial activity at concentrations ranging from 31.25 to 250 µg/mL against various microorganisms .

- Anticancer Efficacy : Studies indicated that pyrazoles targeting CK2 showed promise as anticancer agents, leading to significant reductions in cancer cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.